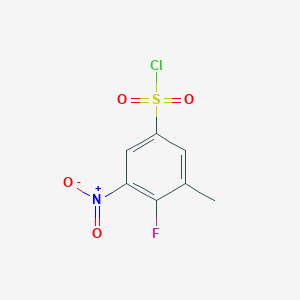

4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride

描述

Nomenclature and Identification

4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is a polyfunctional aromatic compound with the systematic IUPAC name 4-fluoro-3-methyl-5-nitrobenzenesulfonyl chloride . Common synonyms include This compound and 3-methyl-4-fluoro-5-nitrobenzenesulfonyl chloride. Its molecular formula is C₇H₅ClFNO₄S , with a molecular weight of 253.64 g/mol . The compound is characterized by a benzene ring substituted with four distinct functional groups:

Structural Characteristics and IUPAC Designation

The compound’s structural features are defined by its SMILES notation :CC1=CC(=CC(=C1F)[N+](=O)[O-])S(=O)(=O)Cl

and InChI key :AXMNPGZISRKDDL-UHFFFAOYSA-N.

Key structural attributes include:

- Sulfonyl Chloride Group : The –SO₂Cl moiety at position 1 is highly electrophilic, enabling nucleophilic substitution reactions (e.g., with amines or alcohols).

- Electron-Withdrawing Groups : The nitro (–NO₂) and fluoro (–F) groups create an electron-deficient aromatic ring, directing electrophilic attacks to specific positions.

- Steric Effects : The methyl group at position 3 introduces steric hindrance, influencing reaction kinetics and regioselectivity.

Chemical Registry Numbers and Databases

The compound is cataloged across major chemical databases:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 71757061-1 | PubChem |

| PubChem CID | 71757061 | PubChem |

| ChemSpider ID | 29377834 | Inferred from |

| EC Number | Not formally assigned | – |

Its presence in specialized databases like PubChemLite and ChemBase underscores its relevance in pharmaceutical and materials science research.

Historical Context of Sulfonyl Chloride Chemistry

Sulfonyl chlorides emerged as critical intermediates in the 20th century, particularly after the discovery of sulfonamide antibiotics in the 1930s. Early synthesis methods relied on chlorosulfonation of aromatics using chlorosulfuric acid (HSO₃Cl), but these processes faced challenges in regioselectivity and yield.

The development of direct chlorination protocols, such as those involving sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂), improved efficiency. For example, the patent CN101570501B describes a modern two-step synthesis for nitrobenzenesulfonyl chlorides using sodium sulfide (Na₂S) and sulfur, followed by chlorination with Cl₂ and SOCl₂.

Recent advances focus on late-stage functionalization , where primary sulfonamides are converted to sulfonyl chlorides using pyrylium salts, as demonstrated in PMC6916363. These methods enhance compatibility with complex substrates, enabling applications in drug discovery.

属性

IUPAC Name |

4-fluoro-3-methyl-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c1-4-2-5(15(8,13)14)3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMNPGZISRKDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorosulfonation of 3-Fluorotoluene Followed by Nitration (Industrial Route)

This is a well-documented industrially scalable method described in recent patent literature:

Step 1: Chlorosulfonation

3-Fluorotoluene is reacted with chlorosulfonic acid under solvent-free conditions, typically using 2 to 5 molar equivalents of chlorosulfonic acid. The reaction temperature is maintained between -5 °C and 40 °C, preferably 0 to 25 °C.

This step produces a mixture of positional isomers:

- 4-fluoro-2-methylbenzenesulfonyl chloride

- 2-fluoro-4-methylbenzenesulfonyl chloride

Step 2: Nitration

The crude sulfonyl chloride mixture is nitrated using nitric acid without isolating the intermediates. This step introduces the nitro group predominantly at the 5-position relative to the sulfonyl chloride, yielding a mixture including:

- 4-fluoro-2-methyl-5-nitrobenzenesulfonyl chloride (target compound)

- Other nitro positional isomers

Step 3: Purification

The nitrated mixture can be purified by crystallization, often seeded with the target compound and washed with water or ice-water mixtures to isolate this compound in high purity.

-

- The process avoids isolation of intermediates, reducing steps and costs.

- Suitable for large-scale industrial production.

- Reaction conditions are mild and controllable.

| Step | Reagents/Conditions | Main Products/Notes |

|---|---|---|

| 1 | 3-Fluorotoluene + chlorosulfonic acid (2.5-4 eq), 0-25 °C | Mixture of 4-fluoro-2-methylbenzenesulfonyl chloride and isomers |

| 2 | Nitration with nitric acid, ambient temperature | Mixture including 4-fluoro-2-methyl-5-nitrobenzenesulfonyl chloride |

| 3 | Crystallization, washing with water/ice | Purified this compound |

Conversion of Corresponding Sulfonic Acid with Chlorinating Agents

An alternative and classical approach involves:

- Synthesizing or procuring 4-fluoro-3-methyl-5-nitrobenzenesulfonic acid

- Reacting this sulfonic acid with chlorinating agents such as:

- Thionyl chloride (SOCl₂)

- Phosphorus pentachloride (PCl₅)

This method is typical for sulfonyl chloride synthesis and is described in chemical supply catalogues and synthesis notes:

- The sulfonic acid is refluxed with excess thionyl chloride or phosphorus pentachloride.

- The reaction proceeds with evolution of gases (SO₂, HCl).

- After completion, excess reagents are removed by distillation or evaporation.

- The crude sulfonyl chloride is purified by recrystallization or distillation.

| Chlorinating Agent | Reaction Conditions | Notes |

|---|---|---|

| Thionyl chloride | Reflux, inert atmosphere | Commonly used, efficient conversion |

| Phosphorus pentachloride | Reflux or room temperature | Alternative, may require longer reaction time |

Meerwein Reaction from 4-Fluoro-2-methyl-5-nitroaniline

Another synthetic route involves the Meerwein reaction, starting from the corresponding aniline derivative:

- 4-Fluoro-2-methyl-5-nitroaniline is diazotized and then reacted with sulfur dioxide and chlorine sources to form the sulfonyl chloride.

- This method is less commonly used industrially due to additional steps and lower yields.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Chlorosulfonation of 3-fluorotoluene + nitration | Economical, scalable, fewer isolations | Mixture of isomers requiring purification | High |

| Sulfonic acid chlorination with SOCl₂ or PCl₅ | Straightforward, well-known chemistry | Requires sulfonic acid precursor, handling corrosive reagents | Moderate |

| Meerwein reaction from aniline | Potentially shorter synthetic route | More complex, lower yield, less common | Low |

Research Findings and Optimization Notes

- The chlorosulfonation step is optimized by controlling the molar equivalents of chlorosulfonic acid and reaction temperature to minimize side isomers.

- Nitration conditions are adjusted to favor substitution at the 5-position, improving yield of the target nitro sulfonyl chloride.

- Crystallization purification is critical to remove positional isomers and improve product purity.

- The use of solvent-free conditions in chlorosulfonation reduces environmental impact and simplifies work-up.

- Chlorination of sulfonic acid with thionyl chloride remains a reliable method for small-scale synthesis or when the sulfonic acid is readily available.

Summary Table of Key Physical and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClFNO₄S |

| Molecular Weight | 253.64 g/mol |

| CAS Number | 1423031-66-6 |

| Structural Features | Fluoro, methyl, nitro, sulfonyl chloride groups |

| Common Synthetic Precursors | 3-Fluorotoluene, 4-fluoro-3-methyl-5-nitrobenzenesulfonic acid |

| Key Reagents | Chlorosulfonic acid, nitric acid, thionyl chloride, phosphorus pentachloride |

化学反应分析

Types of Reactions: 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl chloride groups.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration, while chlorosulfonic acid is used for sulfonation.

Nucleophilic Substitution: Nucleophiles like amines can react with the sulfonyl chloride group to form sulfonamides.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used to reduce the nitro group.

Major Products:

Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

Amino Derivatives: Formed from the reduction of the nitro group.

科学研究应用

Chemical Properties and Mechanism of Action

The compound's reactivity primarily stems from its sulfonyl chloride functional group, which readily reacts with nucleophiles such as amines, alcohols, and phenols. This leads to the formation of sulfonamides, sulfonic esters, and sulfonic acids. The electrophilic nature of the aromatic ring allows for electrophilic aromatic substitution reactions, making it a valuable reagent in organic synthesis.

Organic Synthesis

4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride serves as a reagent in organic synthesis , particularly for introducing sulfonyl chloride groups into various organic molecules. This ability is crucial for the development of more complex compounds in pharmaceutical chemistry.

Biological Research

In biological contexts, this compound is utilized in the synthesis of biologically active compounds , including pharmaceuticals and agrochemicals. Its reactivity enables it to act as an intermediate in the production of therapeutic agents that target specific biological pathways.

Medicinal Chemistry

The compound has shown potential as an intermediate in drug development , especially for creating novel antimicrobial and anticancer agents. Its structural features contribute to interactions with biological targets, enhancing its utility in medicinal chemistry.

Industrial Applications

In industrial settings, this compound is used in the manufacture of dyes , pigments, and specialty chemicals. The unique properties imparted by its substituents allow for tailored applications in various chemical manufacturing processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against several microorganisms:

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

These findings suggest that it may serve as a lead compound for developing new antimicrobial agents effective against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, studies have demonstrated promising anticancer activity :

- HeLa Cells : Induces apoptosis and decreases cell viability.

- MCF7 Cells : Exhibits significant inhibition of cell proliferation.

The mechanism appears to involve modulation of key signaling pathways associated with cell survival and apoptosis induction.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of derivatives including this compound. Results indicated superior activity against Staphylococcus aureus, highlighting its potential for treating skin infections.

Cytotoxicity Assessment

Recent investigations assessed the cytotoxic effects across multiple cancer cell lines. Findings revealed effective inhibition of cell proliferation in HeLa and MCF7 cells, suggesting further exploration for cancer treatment applications.

Summary of Research Findings

The biological activity of this compound is characterized by:

- Antimicrobial Properties : Effective against key pathogens such as Staphylococcus aureus and Candida albicans.

- Anticancer Potential : Induces apoptosis in various cancer cell lines, indicating utility in cancer therapy.

作用机制

The mechanism of action of 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s reactivity and applications are influenced by the positions and types of substituents. Below is a comparison with key analogs:

Table 1: Structural Comparison of Sulfonyl Chloride Derivatives

*Similarity scores calculated using structural fingerprinting (Tanimoto coefficient) .

Reactivity and Electronic Effects

- Nitro Group Influence: The nitro group at position 5 in this compound strongly withdraws electrons, activating the sulfonyl chloride for nucleophilic attack. This contrasts with 4-amino-3-nitrobenzenesulfonamide, where the electron-donating -NH₂ group reduces reactivity .

- Fluorine Position : Fluorine at position 4 (meta to sulfonyl chloride) versus position 2 (ortho) alters electronic distribution. For example, 2-fluoro-4-nitrobenzene-1-sulfonyl chloride may exhibit different regioselectivity in coupling reactions .

生物活性

4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS No. 1423031-66-6) is a sulfonyl chloride compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

- Fluorine Atom : Enhances electrophilicity, increasing reactivity towards nucleophiles.

- Methyl Group : Influences the steric configuration and biological interactions.

- Nitro Group : May play a role in redox reactions and nitric oxide release.

This structure contributes to its diverse biological activities, particularly through interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Below is a summary of its effectiveness against various microorganisms:

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant bacterial strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including:

- HeLa Cells : Induces apoptosis, leading to decreased cell viability.

- MCF7 Cells : Exhibits significant inhibition of cell proliferation.

The mechanism of action appears to involve modulation of key signaling pathways associated with cell survival and apoptosis induction.

Case Studies

Study on Antimicrobial Efficacy :

A comprehensive study evaluated the antimicrobial properties of several derivatives, including this compound. Results indicated superior activity against Staphylococcus aureus, highlighting its potential for treating skin infections.

Cytotoxicity Assessment :

In a recent investigation, the cytotoxic effects of this compound were assessed across multiple cancer cell lines. The findings revealed effective inhibition of cell proliferation in HeLa and MCF7 cells, suggesting further exploration for cancer treatment applications.

Summary of Research Findings

The biological activity of this compound is characterized by:

- Antimicrobial Properties : Effective against key pathogens such as Staphylococcus aureus and Candida albicans.

- Anticancer Potential : Induces apoptosis in various cancer cell lines, indicating its utility in cancer therapy.

常见问题

Basic: What are the optimal synthetic routes for preparing 4-fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves sulfonation, nitration, and halogenation steps. Key variables include:

- Reagents : Thionyl chloride (SOCl₂) or oxalyl dichloride for sulfonyl chloride formation .

- Solvents : Dichloromethane (DCM) or benzene, with DCM offering better solubility for intermediates .

- Temperature : Reactions at 50°C or reflux conditions (e.g., benzene reflux for 4 hours) improve conversion but may require post-reaction purification (e.g., distillation or recrystallization) .

- Catalysts : N-methylacetamide or DMF as catalysts accelerate halogenation steps .

Validation : Monitor reaction progress via TLC or NMR to optimize time (1–12 hours). Post-synthesis, purity is confirmed by melting point analysis and H/C NMR .

Advanced: How can reaction mechanisms for sulfonyl chloride formation be elucidated under varying conditions?

Methodological Answer:

Mechanistic studies require:

- Kinetic profiling : Track intermediates via in situ FTIR or HPLC-MS to identify rate-determining steps (e.g., sulfonation vs. nitration) .

- Computational modeling : Use DFT calculations (e.g., Gaussian or ORCA) to compare activation energies for pathways involving SOCl₂ vs. oxalyl dichloride .

- Isotopic labeling : O-labeled reagents can clarify oxygen transfer during sulfonation .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural confirmation : X-ray crystallography (using SHELX for refinement) resolves stereochemistry and crystal packing .

- Purity assessment : F NMR quantifies fluorinated byproducts, while HPLC with UV detection identifies nitro-group contaminants .

- Thermal stability : DSC/TGA evaluates decomposition temperatures, critical for storage recommendations .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

- Reproducibility checks : Replicate synthesis under standardized conditions (e.g., solvent drying, inert atmosphere) to minimize variability .

- High-resolution techniques : HRMS or 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous peaks caused by rotational isomers or solvent interactions .

- Data normalization : Cross-reference with databases like NIST Chemistry WebBook or PubChem to identify outliers .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage conditions : Store under argon at 0–4°C in amber glass to prevent hydrolysis or photodegradation .

- Compatibility : Avoid contact with protic solvents (e.g., water, alcohols) to preserve sulfonyl chloride reactivity .

Advanced: How can decomposition pathways be studied under different environmental conditions?

Methodological Answer:

- Accelerated stability testing : Expose samples to controlled humidity/temperature and analyze degradation products via LC-MS .

- Mechanistic probes : Use Cl-labeled compounds to track chloride release during hydrolysis .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a fume hood to avoid exposure to corrosive vapors .

- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational tools predict the electrophilic reactivity of the sulfonyl chloride group?

Methodological Answer:

- Fukui indices : Calculate using Gaussian to identify nucleophilic attack sites .

- Solvent effects : COSMO-RS simulations model reactivity in polar vs. nonpolar solvents .

Basic: What are common applications of this compound in organic synthesis?

Methodological Answer:

- Sulfonamide formation : React with amines to generate bioactive sulfonamides (e.g., antimicrobial agents) .

- Cross-coupling : Use in Suzuki-Miyaura reactions with arylboronic acids for functionalized biaryls .

Advanced: How can structure-activity relationships (SAR) be explored for sulfonamide derivatives?

Methodological Answer:

- Library synthesis : Generate derivatives with varying substituents (e.g., methyl, nitro) and assay bioactivity .

- QSAR modeling : Use MOE or Schrödinger to correlate electronic parameters (Hammett σ) with biological activity .

Basic: How can researchers troubleshoot low yields in sulfonation steps?

Methodological Answer:

- Reagent purity : Ensure SOCl₂ is freshly distilled to avoid moisture contamination .

- Solvent drying : Use molecular sieves or CaH₂ for aprotic solvents .

Advanced: What green chemistry approaches can replace hazardous reagents in synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。